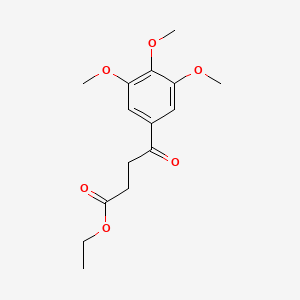

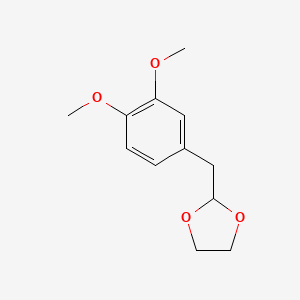

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene” is a benzene derivative with methoxy groups at the 1 and 2 positions and a 1,3-dioxolane group at the 4 position. The 1,3-dioxolane group is a cyclic acetal, which is often used as a protecting group in organic synthesis .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups have been studied. For example, 1,3-dioxolanes are known to participate in a variety of reactions, including ring-opening reactions .Aplicaciones Científicas De Investigación

Catalysts in Acetylation Reactions

Research shows that dimethoxybenzenes, closely related to 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene, have been utilized in acetylation reactions. These substances, including 1,2-dimethoxybenzene, were acetylated using acetic anhydride, catalyzed by zeolites, indicating their potential as catalysts or substrates in organic synthesis (Moreau, Finiels, & Meric, 2000).

Redox Shuttles in Lithium Batteries

Dimethoxybenzene derivatives, including 1,2-dimethoxybenzene, have been investigated as redox shuttles for overcharge protection in lithium batteries. They demonstrate good solubility with organic polar electrolytes, suggesting their application in enhancing the safety and efficiency of lithium batteries (Feng, Ai, Cao, & Yang, 2007).

Antiradical and Antioxidant Properties

Certain dioxolane derivatives, including those related to 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene, have shown antiradical activity. These compounds can undergo one-electron oxidation, forming stable radical cations, suggesting potential applications in creating substances with antioxidant properties or in fuel treatments (Vol’eva et al., 2013).

Polymer Synthesis and Characterization

Research on 1,3-dimethoxybenzene, closely related to the chemical , has led to the synthesis of insoluble polymers through electrochemical oxidation. These polymers retain their methoxy groups and exhibit conductive properties, indicating potential applications in materials science and electronics (Martínez et al., 1998).

Applications in Fungicides

Dimethoxybenzene and dioxolane derivatives have been studied for their potential use in fungicides. For instance, certain 1,3-dioxolane-linked triazoles exhibited promising fungicidal activity against various plant diseases, suggesting their application in agricultural chemistry (Gestel, Heeres, Janssen, & Reet, 1980).

Propiedades

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-13-10-4-3-9(7-11(10)14-2)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMVVWDRCLJXKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2OCCO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645872 |

Source

|

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene | |

CAS RN |

898759-27-8 |

Source

|

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

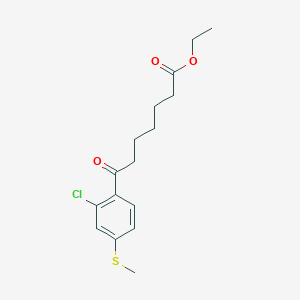

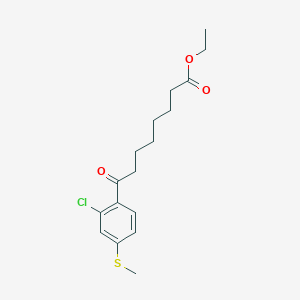

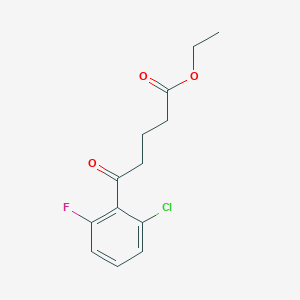

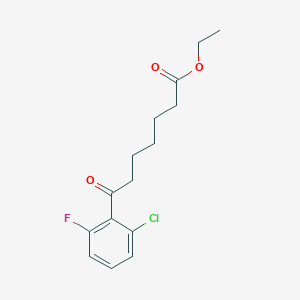

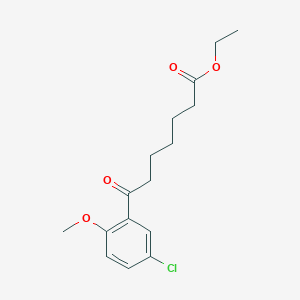

![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)